molecular formula C16H18BBrO B14357247 2-Methylpropyl (4-bromophenyl)phenylborinate CAS No. 90179-60-5

2-Methylpropyl (4-bromophenyl)phenylborinate

Katalognummer: B14357247
CAS-Nummer: 90179-60-5
Molekulargewicht: 317.0 g/mol
InChI-Schlüssel: SKXNRKVVGXZRIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylpropyl (4-bromophenyl)phenylborinate is an organoboron compound that has gained attention in the field of organic chemistry due to its potential applications in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. This compound is characterized by the presence of a boron atom bonded to a phenyl group, a 4-bromophenyl group, and a 2-methylpropyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl (4-bromophenyl)phenylborinate typically involves the reaction of phenylboronic acid with 4-bromophenylboronic acid and 2-methylpropylboronic acid under specific conditions. The reaction is often catalyzed by palladium complexes and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reaction while minimizing the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylpropyl (4-bromophenyl)phenylborinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce various substituted phenylboronates .

Wirkmechanismus

The mechanism by which 2-Methylpropyl (4-bromophenyl)phenylborinate exerts its effects involves the formation of boron-carbon bonds through the Suzuki–Miyaura coupling reaction. The reaction mechanism includes the following steps:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methylpropyl (4-bromophenyl)phenylborinate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules .

Eigenschaften

CAS-Nummer

90179-60-5

Molekularformel

C16H18BBrO

Molekulargewicht

317.0 g/mol

IUPAC-Name

(4-bromophenyl)-(2-methylpropoxy)-phenylborane

InChI

InChI=1S/C16H18BBrO/c1-13(2)12-19-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15/h3-11,13H,12H2,1-2H3

InChI-Schlüssel

SKXNRKVVGXZRIO-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)OCC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.